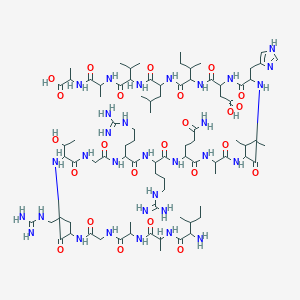
Ramipril, (-)-
Descripción general
Descripción
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension). High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly . This can damage the blood vessels of the brain, heart, and kidneys, resulting in a stroke, heart failure, or kidney failure . Lowering blood pressure can reduce the risk of strokes and heart attacks .
Synthesis Analysis
Ramipril is synthesized using an environmentally benign process for the esterification of racemic 2-aza-bicyclo . The process involves the use of boric acid as a catalyst . A robust resolution process is also used for the synthesis of ramipril by means of inexpensive and recyclable L-(+)-mandelic acid .
Molecular Structure Analysis
The molecular formula of Ramipril is C23H32N2O5 . It is a dicarboxylic acid monoester, an azabicycloalkane, a cyclopentapyrrole, a dipeptide, and an ethyl ester . The compound, ramipril-tris (II), crystallizes in the monoclinic space group P2 (1) with a=24.3341 (15), b=6.4645 (5), c=9.5357 (7) Å, β=96.917 (3)° and V=1489.1 (3) Å (3) .
Physical And Chemical Properties Analysis
The molecular weight of Ramipril is 416.5 g/mol . It is a dicarboxylic acid monoester, an azabicycloalkane, a cyclopentapyrrole, a dipeptide, and an ethyl ester . Ramipril rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Aplicaciones Científicas De Investigación
Cardiovascular Health in Young Individuals with Coarctation of Aorta : Ramipril improved endothelial function and decreased the expression of proinflammatory cytokines and adhesion molecules in young normotensive subjects with successfully repaired coarctation of the aorta. This suggests potential antiatherogenic effects in these subjects, even in the absence of arterial hypertension (Brili et al., 2008).
Hypertension Treatment : In hypertensive patients, ramipril effectively reduced both supine and standing blood pressures over a 24-hour period after dosing. This demonstrates its potency as an antihypertensive agent (McCarron, 1991).
Reduction of Cardiovascular Risk : The HOPE study revealed that ramipril significantly reduced the risk of cardiovascular death, myocardial infarction, and death in patients at risk for cardiovascular events but without heart failure. It also demonstrated a reduction in atherosclerosis (Yusuf, 2002).
Treatment of Vascular Diseases : Ramipril showed significant reductions in cardiovascular death, myocardial infarction, stroke, congestive heart failure, progressive renal impairment, and onset of diabetes in patients with various cardiovascular disorders (Rokoss & Teo, 2005).
Impact on Diabetes Incidence : Ramipril was found to not significantly reduce the incidence of diabetes but did significantly increase regression to normoglycemia in individuals with impaired fasting glucose levels or impaired glucose tolerance (Bosch et al., 2006).
Large-Artery Stiffness in Peripheral Arterial Disease : Ramipril reduced large-artery stiffness in patients with peripheral arterial disease and promoted elastogenic remodeling in cell culture, suggesting its utility in managing vascular complications in these patients (Ahimastos et al., 2005).
Potential in Alzheimer's Disease Prevention : A pilot clinical trial evaluated the effects of ramipril on Alzheimer's disease biomarkers, arterial function, and cognition in participants with a risk of Alzheimer's. While it did not show a significant impact on cerebrospinal fluid amyloid-β levels, ramipril inhibited cerebrospinal fluid ACE activity and improved blood pressure (Wharton et al., 2012).
Mitigation of Radiation-Induced Spinal Cord Injury : Ramipril was effective in mitigating radiation-induced spinal cord injury, reducing the rate and delaying the onset of paralysis in an experimental study. This suggests its potential use in reducing radiotherapeutic toxicity (Clausi et al., 2018).
Mecanismo De Acción
Mode of Action
ent-Ramipril undergoes de-esterification in the liver to form its active metabolite, ramiprilat . Ramiprilat is a potent, competitive inhibitor of ACE . By binding to and inhibiting ACE, ramipril prevents the conversion of ATI to ATII . This leads to a decrease in ATII levels, resulting in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .
Biochemical Pathways
This dual action results in a decrease in vasoconstriction and an increase in vasodilation, both of which contribute to the lowering of blood pressure . Furthermore, by inhibiting the RAAS, ent-Ramipril also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention, thereby reducing blood volume and further contributing to the reduction of blood pressure .
Pharmacokinetics
After oral administration, ent-Ramipril is rapidly absorbed and then hydrolyzed in the liver to form the active metabolite, ramiprilat . The protein binding of ramipril and ramiprilat is 73% and 56%, respectively . While the pharmacokinetics of ramipril appear unaffected by reduced renal function, the plasma concentration and half-life of ramiprilat are increased in patients with hepatic failure due to a reduced ability to metabolize the drug .
Result of Action
The molecular and cellular effects of ent-Ramipril’s action are multifaceted. It has potent effects on atherosclerosis progression and plaque stabilization . It also improves myocardial structure and function . Furthermore, ent-Ramipril has been shown to improve glucose metabolism . These effects are dose-dependent but largely blood pressure independent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ent-Ramipril. For instance, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Moreover, the drug’s efficacy can be influenced by the patient’s adherence to the medication regimen, diet, and lifestyle . The use of ent-ramipril is predicted to present an insignificant risk to the environment .
Safety and Hazards
Ramipril should be used with caution. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-YHUYVZNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246253-05-3 | |
| Record name | Ramipril, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246253053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAMIPRIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COV0OAU1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)





![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)